molecular formula C23H26N6O B2596958 (3,4-Dimethylphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021072-53-6

(3,4-Dimethylphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2596958
CAS No.: 1021072-53-6
M. Wt: 402.502
InChI Key: BAABSAFHQHTKMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. It includes a dimethylphenyl ring, a pyridazinyl ring, a piperazinyl ring, and a methanone group. The exact arrangement of these groups in three-dimensional space would determine the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Given its structure, it’s likely that it could participate in a variety of reactions, such as nucleophilic substitutions or electrophilic additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Potential Applications

  • Novel Syntheses of Pyridazine Derivatives : A study reported the synthesis of various pyridazine derivatives, including thieno[2,3-c]pyridazines, phthalazines, and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines. These compounds were achieved through reactions involving cycloalkylation, diazotization, and ternary condensation, showcasing the chemical diversity and potential utility of pyridazine derivatives in synthesizing novel chemical entities with possible pharmaceutical applications (Gaby et al., 2003).

  • Antimicrobial and Anticancer Agents : Another study focused on synthesizing novel pyrazole derivatives with pyrazolyl, pyridazinone, and pyrimidinone moieties, aiming at evaluating their potential as antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, suggesting the potential of pyridazinone derivatives in developing new therapeutic agents (Hafez et al., 2016).

Mechanisms of Action and Pharmacology

  • Modes of Action of Pyridazinone Herbicides : Research into pyridazinone herbicides has revealed that they inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. This study illustrates the biochemical pathways affected by pyridazinone compounds and suggests potential areas of investigation for understanding the mechanisms of action of related compounds, including (3,4-Dimethylphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone in biological systems (Hilton et al., 1969).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used, such as in a biological system or a chemical reaction .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Additionally, further studies could investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-16-8-9-24-21(14-16)25-20-6-7-22(27-26-20)28-10-12-29(13-11-28)23(30)19-5-4-17(2)18(3)15-19/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAABSAFHQHTKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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